molecular formula C8H13N B13821358 2-Penten-4-yn-1-amine,N,N,3-trimethyl-,(2E)-(9CI)

2-Penten-4-yn-1-amine,N,N,3-trimethyl-,(2E)-(9CI)

Cat. No.: B13821358
M. Wt: 123.20 g/mol
InChI Key: JLBXXKHNPONNTO-SOFGYWHQSA-N
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Description

2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) is an organic compound with a unique structure that includes both alkyne and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of an alkyne with an amine in the presence of a suitable catalyst. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted amines.

Scientific Research Applications

2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) exerts its effects involves interactions with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Penten-4-yn-1-amine, N,N-dimethyl-, (2E)-(9CI)
  • 2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2Z)-(9CI)
  • 2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (3E)-(9CI)

Uniqueness

2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. The presence of both alkyne and amine groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

(E)-N,N,3-trimethylpent-2-en-4-yn-1-amine

InChI

InChI=1S/C8H13N/c1-5-8(2)6-7-9(3)4/h1,6H,7H2,2-4H3/b8-6+

InChI Key

JLBXXKHNPONNTO-SOFGYWHQSA-N

Isomeric SMILES

C/C(=C\CN(C)C)/C#C

Canonical SMILES

CC(=CCN(C)C)C#C

Origin of Product

United States

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